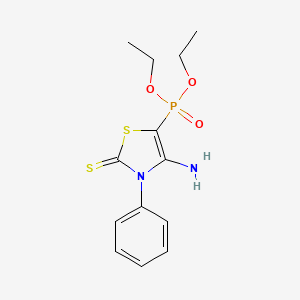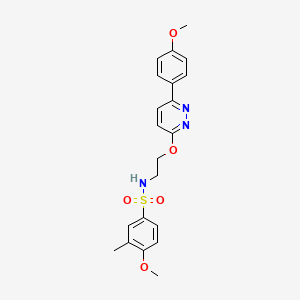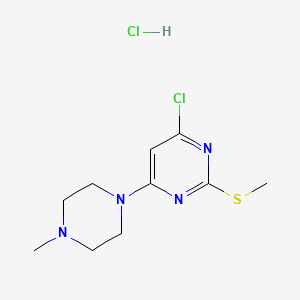![molecular formula C26H26N4O4 B2700845 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide CAS No. 903257-56-7](/img/structure/B2700845.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1,4-benzodioxine derivatives participate in a variety of chemical reactions, including annulation reactions for the synthesis of six-membered benzo-1,4-heterocyclic compounds . These reactions underscore the compound’s reactivity and its utility in synthesizing biologically active molecules .
Synthesis Analysis
The synthesis of 2,3-Dihydro-1,4-benzodioxine derivatives involves a variety of chemical reactions, including annulation reactions . These reactions are crucial for the synthesis of six-membered benzo-1,4-heterocyclic compounds .Chemical Reactions Analysis
2,3-Dihydro-1,4-benzodioxine derivatives participate in a variety of chemical reactions . These reactions underscore the compound’s reactivity and its utility in synthesizing biologically active molecules .Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
The study by Renzulli et al. (2011) on the metabolism and disposition of a related orexin receptor antagonist provides insights into the pharmacokinetics of similar compounds. This research emphasized the extensive metabolism of these molecules, with a significant focus on understanding their elimination pathways, which predominantly occur via feces, with a minor component through urinary excretion. The findings from such studies are crucial for developing new therapeutics targeting sleep disorders, showcasing the significance of understanding the metabolism and pharmacokinetics of complex organic compounds (Renzulli et al., 2011).
Therapeutic Potential in Neurological Disorders
Research by Matsubara et al. (2002) explores the N-methylation of endogenous neurotoxins, proposing a link to the pathogenesis of Parkinson's disease. The study's focus on compounds like beta-carbolines and tetrahydroisoquinolines, which are bioactivated into neurotoxins through N-methylation, sheds light on the metabolic pathways that could contribute to neurological disorders. This research underscores the importance of chemical modifications, such as N-methylation, in the development and progression of diseases like Parkinson's, offering a pathway to novel therapeutic interventions (Matsubara et al., 2002).
Antimalarial Applications
Studies on the efficacy of antimalarial treatments, such as those conducted by Marfurt et al. (2007) and Casey et al. (2004), involve the investigation of compounds with similar structural features for their potential in treating malaria. These studies are critical in the fight against malaria, particularly in regions where resistance to traditional treatments is prevalent. Research into compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide and its derivatives could pave the way for new antimalarial drugs, highlighting the compound's relevance in medicinal chemistry (Marfurt et al., 2007; Casey et al., 2004).
Diagnostic Applications in Alzheimer's Disease
Lohith et al. (2018) discuss the use of PET tracers targeting neurofibrillary tangles in Alzheimer's disease, providing a framework for the development of diagnostic tools utilizing complex chemical compounds. The exploration of such PET tracers, including those structurally related to the compound , is vital for early detection and the study of the progression of Alzheimer's disease, demonstrating the broader implications of chemical research in diagnostics and patient care (Lohith et al., 2018).
Propriétés
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4/c31-25(26(32)29-21-7-8-23-24(14-21)34-13-12-33-23)28-16-22(19-6-3-10-27-15-19)30-11-9-18-4-1-2-5-20(18)17-30/h1-8,10,14-15,22H,9,11-13,16-17H2,(H,28,31)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFOZFUXBWCPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(morpholino)methanone](/img/structure/B2700763.png)

![N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2700766.png)
![N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2700771.png)


![Methyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2700774.png)

![1-Cycloheptyl-3-{[4-(4-fluorophenyl)oxan-4-yl]methyl}urea](/img/structure/B2700778.png)
![methyl 3-carbamoyl-2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2700781.png)



